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Compound of Interest

Compound Name: 2-(1-Ethynylcyclopropyl)ethanol

Cat. No.: B2985866 Get Quote

To our valued researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical overview of the chemical compound

2-(1-ethynylcyclopropyl)ethanol. However, extensive searches of publicly available scientific

literature and chemical databases have revealed a significant lack of specific information

regarding this molecule.

At present, there is no available data on the physicochemical properties, spectroscopic

analysis, synthesis protocols, or biological activity of 2-(1-ethynylcyclopropyl)ethanol.

This absence of information suggests that 2-(1-ethynylcyclopropyl)ethanol may be a novel

compound that has not yet been synthesized or characterized. Alternatively, it may have been

investigated in proprietary research that is not publicly disclosed.

While we cannot provide specific data on 2-(1-ethynylcyclopropyl)ethanol, this guide will

offer a detailed examination of its constituent chemical moieties: the cyclopropane ring, the

ethynyl group, and the ethanol backbone. By understanding the known properties and

reactivities of these components, we can extrapolate potential characteristics and research

avenues for the target molecule. This document will serve as a foundational resource for any

future investigation into 2-(1-ethynylcyclopropyl)ethanol.
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Based on the structure of 2-(1-ethynylcyclopropyl)ethanol, we can predict certain

physicochemical properties. It is important to note that these are theoretical and would require

experimental verification.

Property
Predicted
Value/Characteristic

Rationale

Molecular Formula C₇H₁₀O
Derived from the chemical

structure.

Molecular Weight 110.15 g/mol
Calculated from the molecular

formula.

Boiling Point Moderately high

The presence of a hydroxyl

group allows for hydrogen

bonding, which would increase

the boiling point relative to a

non-hydroxylated analog. The

rigid cyclopropane ring and

ethynyl group may also

influence intermolecular

interactions.

Solubility

Soluble in polar organic

solvents; sparingly soluble in

water

The ethanol portion of the

molecule will impart some

polarity and allow for solubility

in alcohols, ethers, and other

polar organic solvents.

Solubility in water is expected

to be limited due to the

hydrophobic cyclopropyl and

ethynyl groups.

Appearance
Likely a colorless liquid at

room temperature

Small, functionalized organic

molecules of this molecular

weight are typically liquids.

pKa ~16-18

The pKa of the hydroxyl proton

is expected to be similar to that

of other primary alcohols.
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Spectroscopic Characterization (Anticipated)
Should 2-(1-ethynylcyclopropyl)ethanol be synthesized, the following spectroscopic

signatures would be expected:

¹H NMR Spectroscopy
-CH₂-OH protons: A triplet.

-CH-OH proton: A triplet.

Cyclopropyl protons: Complex multiplets in the upfield region (typically 0.2-1.5 ppm).

Ethynyl proton (-C≡C-H): A singlet around 2.0-3.0 ppm.

Hydroxyl proton (-OH): A broad singlet, the chemical shift of which would be concentration

and solvent dependent.

¹³C NMR Spectroscopy
Quaternary cyclopropyl carbon (-C-C≡CH): A signal in the downfield region of the cyclopropyl

carbons.

Other cyclopropyl carbons: Signals in the upfield region.

Alkynyl carbons (-C≡C-): Two distinct signals in the range of 65-90 ppm.

Carbon bearing the hydroxyl group (-CH₂-OH): A signal around 60-70 ppm.

Other methylene carbon: A signal slightly more upfield than the carbon bearing the hydroxyl

group.

Infrared (IR) Spectroscopy
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

C≡C-H stretch (alkyne): A sharp, characteristic absorption band around 3300 cm⁻¹.

C≡C stretch (alkyne): A weak absorption band around 2100-2260 cm⁻¹.
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C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.

C-O stretch: An absorption in the region of 1000-1260 cm⁻¹.

Potential Synthetic Routes
While no specific synthesis for 2-(1-ethynylcyclopropyl)ethanol has been reported, a

plausible synthetic strategy can be proposed based on established organic chemistry

reactions. A potential retrosynthetic analysis is outlined below.

2-(1-ethynylcyclopropyl)ethanol1-ethynylcyclopropyl methyl ketone
Reduction

1-ethynylcyclopropane
Acylation

1,1-dibromocyclopropane derivative
Elimination

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 2-(1-ethynylcyclopropyl)ethanol.

A potential forward synthesis could involve the following conceptual steps:

Commercially available starting material Cyclopropanation Double dehydrohalogenation Functional group manipulation to introduce the ethanol side chain 2-(1-ethynylcyclopropyl)ethanol

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 2-(1-ethynylcyclopropyl)ethanol.

Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of 1-ethynylcyclopropane. This could potentially be achieved from a suitable

starting material like 1,1-dibromo-2-ethylcyclopropane via a double dehydrobromination

reaction using a strong base such as sodium amide in liquid ammonia.

Step 2: Acetylation of 1-ethynylcyclopropane. The terminal alkyne could be deprotonated with a

strong base (e.g., n-butyllithium) and then reacted with an acetylating agent like acetic

anhydride to form 1-(1-ethynylcyclopropyl)ethan-1-one.
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Step 3: Reduction of the ketone. The resulting ketone could be reduced to the desired alcohol,

2-(1-ethynylcyclopropyl)ethanol, using a reducing agent such as sodium borohydride in a

protic solvent like ethanol.

Potential Biological Activity and Research
Applications
The unique combination of a strained cyclopropane ring, a reactive ethynyl group, and a polar

ethanol moiety suggests that 2-(1-ethynylcyclopropyl)ethanol could exhibit interesting

biological properties.

Enzyme Inhibition: The strained cyclopropane ring and the ethynyl group are known

pharmacophores that can act as irreversible inhibitors of certain enzymes, particularly those

in the cytochrome P450 family.

Metabolic Stability: The cyclopropane ring is often introduced into drug candidates to block

metabolic oxidation at that position, potentially increasing the compound's half-life.

Click Chemistry: The terminal alkyne provides a handle for "click" chemistry reactions (e.g.,

copper-catalyzed azide-alkyne cycloaddition), which would be highly valuable for

applications in chemical biology and drug discovery, such as target identification and the

synthesis of bioconjugates.

Hypothetical Signaling Pathway Involvement
Given the structural similarities to known neuromodulators and enzyme inhibitors, one could

hypothesize its interaction with various signaling pathways. For instance, if it were to act as a

modulator of a G-protein coupled receptor (GPCR), the downstream signaling cascade could

be visualized as follows:
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Caption: Hypothetical GPCR signaling pathway for 2-(1-ethynylcyclopropyl)ethanol.

Conclusion and Future Directions
While 2-(1-ethynylcyclopropyl)ethanol remains an uncharacterized molecule, its structural

features suggest it could be a valuable tool in chemical biology and a promising scaffold for

drug discovery. The immediate next steps for the scientific community should be the

development of a robust synthetic route and the full characterization of its physicochemical and

spectroscopic properties. Following this, in vitro and in vivo studies would be necessary to

elucidate its biological activity and potential therapeutic applications. This document provides a

theoretical framework to guide such future research endeavors.
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To cite this document: BenchChem. [An In-depth Technical Guide to 2-(1-
ethynylcyclopropyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2985866#properties-of-2-1-ethynylcyclopropyl-
ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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